tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro structure with a nitrogen atom and a tert-butyl ester group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the ester group to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow it to fit into unique binding sites, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Uniqueness
tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific hydroxyl and tert-butyl ester groups, which confer distinct chemical properties and reactivity. Its spiro structure also provides a unique three-dimensional shape, making it valuable for studying stereochemistry and molecular interactions.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-7-13(5-4-6-13)10(15)9-14/h10,15H,4-9H2,1-3H3 |
InChI Key |
PHYDCZDUNXAWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)O |
Origin of Product |
United States |
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